

Application Notes and Protocols: 1-Oxo Colterol-d9 for Urine Analysis

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Compound of Interest

Compound Name: 1-Oxo Colterol-d9

Cat. No.: B13836438

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These application notes provide a detailed protocol for the use of **1-Oxo Colterol-d9** as an internal standard in the quantitative analysis of 1-Oxo Colterol or its parent compound, Colterol, in human urine samples. The methodology is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures for the analysis of β -adrenergic agonists in biological matrices.

Introduction

1-Oxo Colterol is a metabolite of Colterol, a β -adrenergic agonist. For accurate quantification of these compounds in complex biological matrices such as urine, the use of a stable isotope-labeled internal standard is crucial to correct for variability during sample preparation and analysis. **1-Oxo Colterol-d9**, a deuterated analog of 1-Oxo Colterol, serves as an ideal internal standard due to its similar chemical and physical properties to the unlabeled analyte. It co-elutes with the analyte of interest and experiences similar ionization effects, thus compensating for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

This section details a representative experimental protocol for the analysis of 1-Oxo Colterol in urine using **1-Oxo Colterol-d9** as an internal standard.

1. Materials and Reagents

- 1-Oxo Colterol analytical standard
- **1-Oxo Colterol-d9** internal standard
- Deionized water (18 MΩ·cm)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- β-glucuronidase/arylsulfatase from *Helix pomatia*
- Phosphate buffer (pH 7)
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation

A multi-step process involving enzymatic hydrolysis, solid-phase extraction, and reconstitution is recommended for urine sample preparation.

- Enzymatic Hydrolysis:
 - To 1 mL of urine sample in a polypropylene tube, add 10 µL of a 1 µg/mL solution of **1-Oxo Colterol-d9** (internal standard).
 - Add 500 µL of phosphate buffer (pH 7).
 - Add 20 µL of β-glucuronidase/arylsulfatase solution.
 - Vortex the mixture and incubate at 50°C for 2 hours to deconjugate glucuronide and sulfate metabolites.
 - Allow the sample to cool to room temperature.

- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
 - Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interferences.
 - Dry the cartridge under vacuum for 5 minutes.
 - Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
- Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
 - Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized to ensure separation from matrix components.
 - Flow Rate: 0.3 mL/min

- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Specific precursor-to-product ion transitions for both 1-Oxo Colterol and **1-Oxo Colterol-d9** need to be determined by infusing the individual standards into the mass spectrometer. The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

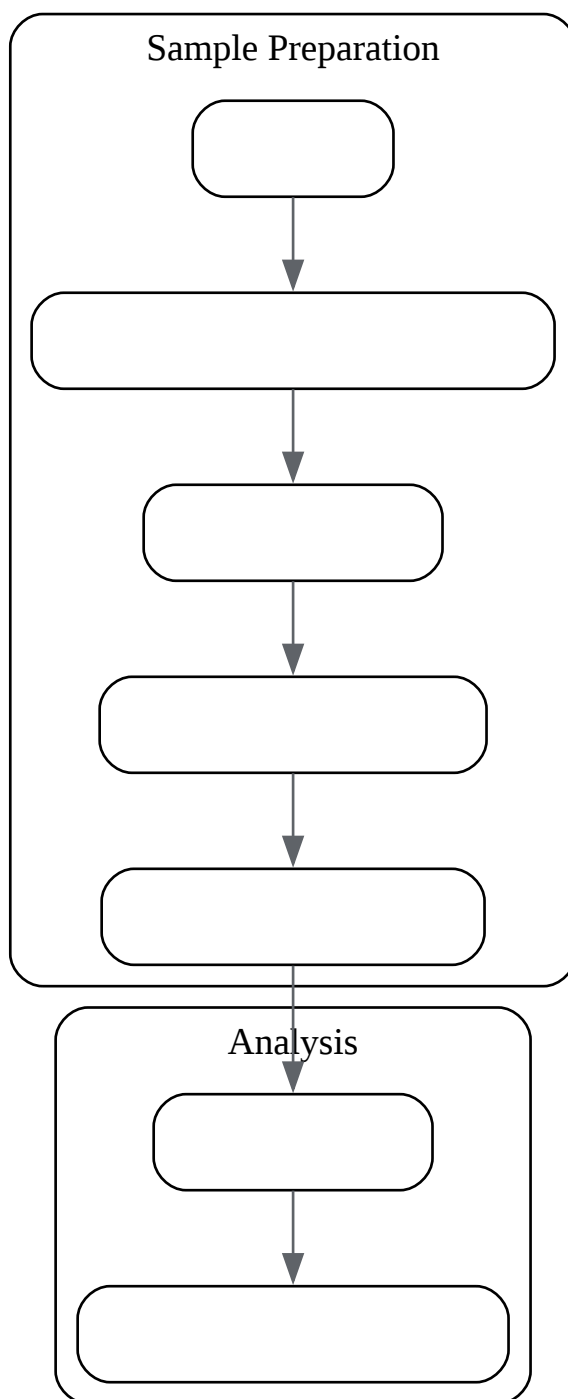
Data Presentation

The following table summarizes typical quantitative performance parameters for a validated LC-MS/MS method for the analysis of a small molecule like 1-Oxo Colterol in urine using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and method optimization.

Parameter	Typical Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)	0.1 - 1.0 ng/mL
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	Minimized by the use of a co-eluting internal standard

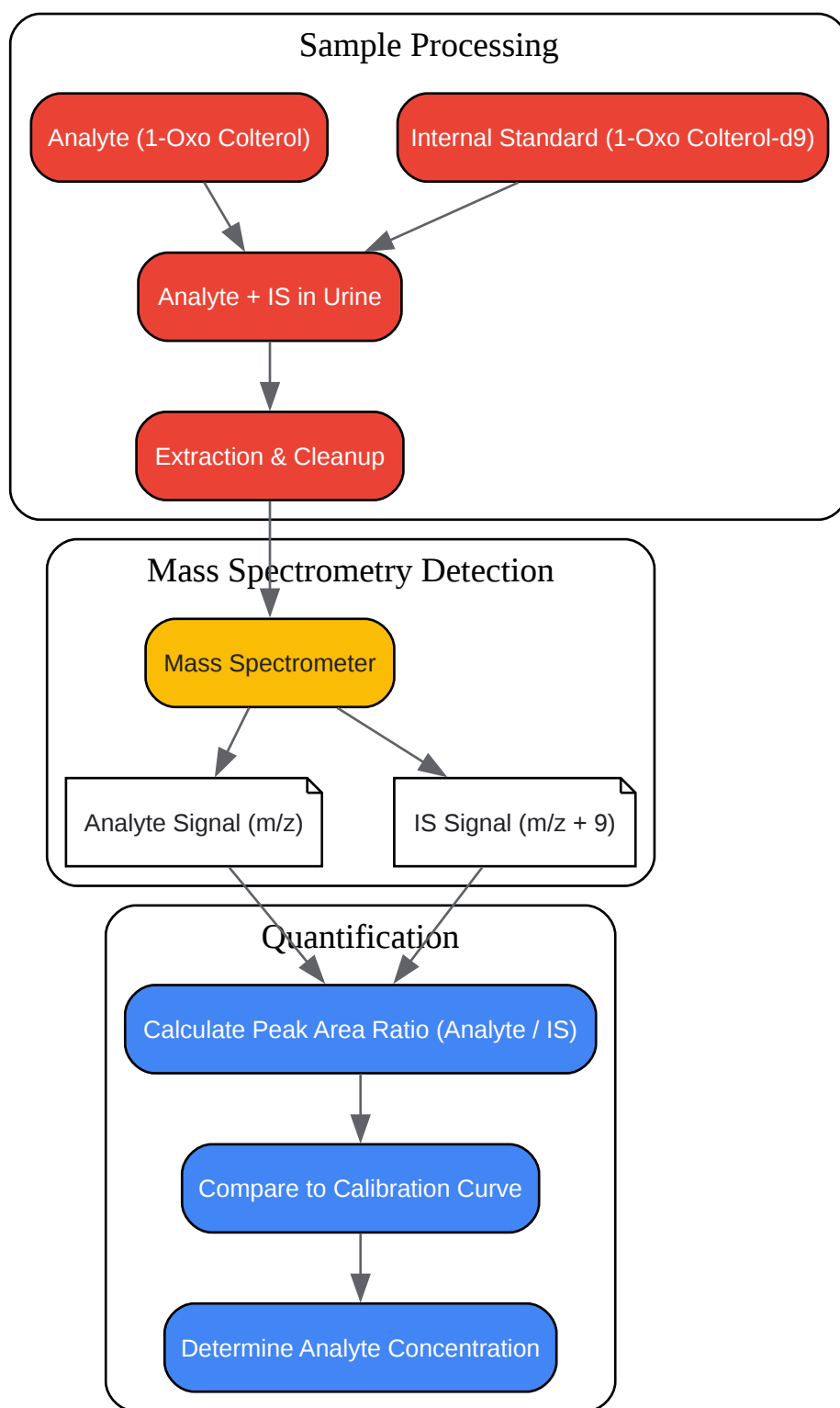
Visualizations

Caption: General workflow for urine sample analysis using a deuterated internal standard.



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Caption: Principle of quantification using a deuterated internal standard in mass spectrometry.



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